N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features a thiazolidine ring and a quinazolinone moiety. These structural components are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thiosemicarbazide, chloroacetyl chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the quinazolinone moiety can produce dihydroquinazolinones .
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and quinazolinone moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing a thiazole ring, known for their diverse biological activities.
Quinazolinone Derivatives: Compounds with a quinazolinone moiety, often explored for their therapeutic potential.
Uniqueness
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the combination of the thiazolidine ring and quinazolinone moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses .
Properties
Molecular Formula |
C20H19FN4O4S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H19FN4O4S/c1-13-22-18-8-3-14(21)11-17(18)20(27)24(13)12-19(26)23-15-4-6-16(7-5-15)25-9-2-10-30(25,28)29/h3-8,11H,2,9-10,12H2,1H3,(H,23,26) |
InChI Key |
WOONQDLMASNJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O |
Origin of Product |
United States |
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